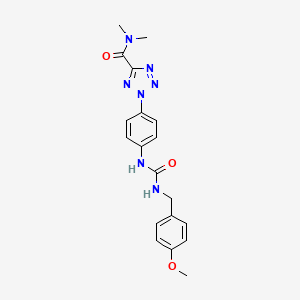
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-(4-methoxybenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, also known as MBC-11, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer therapy. MBC-11 is a tetrazole-based compound that has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.
Scientific Research Applications
Amino-Acrylamido Carbenes
The research on amino-acrylamido carbenes, which are related to the chemical structure of interest, highlights their novel reactivity and potential applications in organometallic chemistry. These carbenes exhibit strong σ-donating properties and have been characterized by their reactivity with transition metals, indicating their utility in developing new catalytic systems (Mushinski et al., 2012).
Antiproliferative Effects on Cancer Cells
Studies on phenylpyrazolodiazepin-7-ones and their rigid analogs have demonstrated significant antiproliferative effects on melanoma and hematopoietic cell lines, suggesting their potential as therapeutic agents against cancer. The compounds were found to inhibit Raf kinases and PI3Kα, indicating a specific mechanism of action that could be leveraged in cancer treatment (Kim et al., 2011).
Cytotoxicity of Pyrazole and Pyrimidine Derivatives
Research on 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives has explored their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study demonstrates the potential of these compounds in developing new anticancer drugs (Hassan et al., 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the reaction involves the formation of carbon–carbon bonds, which could potentially affect various biochemical pathways depending on the specific context .
Result of Action
Given its potential use in suzuki–miyaura coupling reactions, it could be involved in the formation of carbon–carbon bonds, which could have various effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially influence the compound’s action, especially if it is involved in reactions such as the suzuki–miyaura coupling .
properties
IUPAC Name |
2-[4-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-25(2)18(27)17-22-24-26(23-17)15-8-6-14(7-9-15)21-19(28)20-12-13-4-10-16(29-3)11-5-13/h4-11H,12H2,1-3H3,(H2,20,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBGFBJOQNPAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

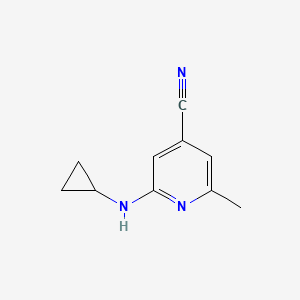
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2462413.png)

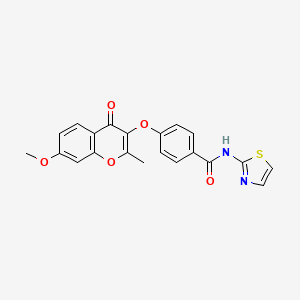
![3-(4-ethylphenyl)-8-fluoro-N-(2-phenylethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2462421.png)


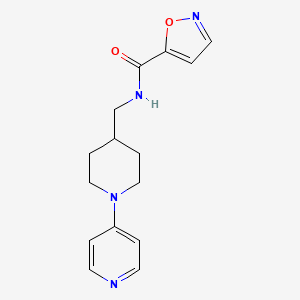
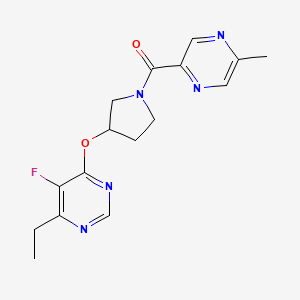
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
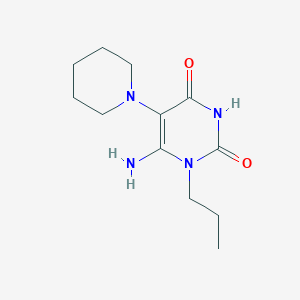
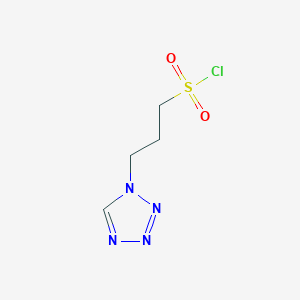
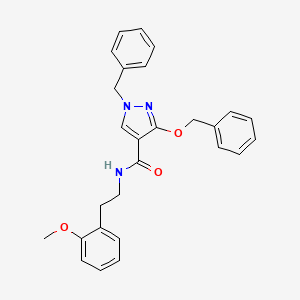
![1-Methyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2462435.png)